ETHYL 2-METHYL-5-[N-(PHENOXYCARBONYL)4-CHLORO-3-NITROBENZENESULFONAMIDO]-1-BENZOFURAN-3-CARBOXYLATE
Description
ETHYL 2-METHYL-5-[N-(PHENOXYCARBONYL)4-CHLORO-3-NITROBENZENESULFONAMIDO]-1-BENZOFURAN-3-CARBOXYLATE is a benzofuran-derived ester featuring a complex sulfonamido substituent. The benzofuran core is substituted at the 2-position with a methyl group and at the 3-position with an ethyl carboxylate. Crystallographic refinement tools like SHELX and ORTEP-3 are typically employed to resolve such intricate structures.
Properties
IUPAC Name |
ethyl 5-[(4-chloro-3-nitrophenyl)sulfonyl-phenoxycarbonylamino]-2-methyl-1-benzofuran-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19ClN2O9S/c1-3-35-24(29)23-15(2)36-22-12-9-16(13-19(22)23)27(25(30)37-17-7-5-4-6-8-17)38(33,34)18-10-11-20(26)21(14-18)28(31)32/h4-14H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAFMNKJWIYHVBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C1C=C(C=C2)N(C(=O)OC3=CC=CC=C3)S(=O)(=O)C4=CC(=C(C=C4)Cl)[N+](=O)[O-])C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19ClN2O9S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
558.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-METHYL-5-[N-(PHENOXYCARBONYL)4-CHLORO-3-NITROBENZENESULFONAMIDO]-1-BENZOFURAN-3-CARBOXYLATE typically involves multiple steps, including the formation of intermediate compounds. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild and functional group-tolerant conditions . The reaction conditions often include the use of palladium catalysts and boron reagents .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-METHYL-5-[N-(PHENOXYCARBONYL)4-CHLORO-3-NITROBENZENESULFONAMIDO]-1-BENZOFURAN-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired reaction and product.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
ETHYL 2-METHYL-5-[N-(PHENOXYCARBONYL)4-CHLORO-3-NITROBENZENESULFONAMIDO]-1-BENZOFURAN-3-CARBOXYLATE has various scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ETHYL 2-METHYL-5-[N-(PHENOXYCARBONYL)4-CHLORO-3-NITROBENZENESULFONAMIDO]-1-BENZOFURAN-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substitution Patterns
The compound belongs to a broader class of benzofuran carboxylate esters with varying substituents. Key analogues include:
Key Observations :
- Sulfonamido vs. Ether/Ester Linkages: The target compound’s sulfonamido group (with phenoxycarbonyl, chloro, and nitro substituents) distinguishes it from simpler ether or ester-linked analogues (e.g., ).
- Steric Considerations: The phenoxycarbonyl group adds steric bulk, which could reduce metabolic degradation but may also limit bioavailability compared to smaller substituents like methoxyethyl esters .
Physicochemical Properties
Calculated properties from analogues suggest trends:
Analysis :
- The target compound’s higher molecular weight and polar surface area (due to the sulfonamido and nitro groups) suggest reduced membrane permeability compared to simpler esters .
Biological Activity
Ethyl 2-methyl-5-[N-(phenoxycarbonyl)4-chloro-3-nitrobenzenesulfonamido]-1-benzofuran-3-carboxylate, also known by its ChemDiv Compound ID 3461-3044, is a complex organic compound with potential biological activity. This article explores its chemical properties, biological activities, and relevant research findings.
Chemical Structure and Properties
The compound has a molecular formula of C25H19ClN2O9S and a molecular weight of approximately 558.95 g/mol. Key chemical properties include:
- Hydrogen Bond Acceptors : 15
- Hydrogen Bond Donors : 0
- Rotatable Bonds : 10
- LogP : 5.685 (indicating high lipophilicity)
- Water Solubility : LogSw -6.13 (low solubility)
These properties suggest that the compound may exhibit significant interactions with biological membranes, influencing its absorption and distribution in biological systems .
Antimicrobial Activity
Research indicates that compounds similar to this compound have shown promising antimicrobial activity. A study evaluating various benzofuran derivatives reported that modifications at the benzofuran core significantly influenced their antibacterial efficacy against Gram-positive and Gram-negative bacteria. While specific data on this compound's antimicrobial activity is limited, its structural analogs demonstrated effective inhibition of bacterial growth, suggesting potential applications in antibiotic development .
Anti-inflammatory Properties
Benzofuran derivatives have been noted for their anti-inflammatory properties. The sulfonamide group in this compound may contribute to its ability to inhibit inflammatory pathways, potentially through the modulation of cytokine production or inhibition of cyclooxygenase enzymes. Further investigation into the compound's mechanism of action could elucidate its role in inflammatory diseases .
Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity of this compound to various biological targets. For instance, related compounds were docked against SARS-CoV-2 proteins, revealing strong binding affinities that suggest potential antiviral activity. Although direct studies on this specific compound are sparse, the structural similarities imply a likelihood of effective binding to similar targets .
ADMET Analysis
A preliminary ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) analysis is crucial for understanding the pharmacokinetic profile of this compound. The high logP value indicates good membrane permeability, while low water solubility may affect bioavailability. Further studies are required to assess its metabolic stability and toxicity profiles in vivo .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
